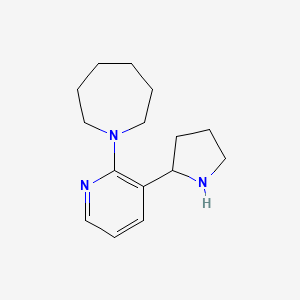

1-(3-(Pyrrolidin-2-yl)pyridin-2-yl)azepane

Description

Properties

Molecular Formula |

C15H23N3 |

|---|---|

Molecular Weight |

245.36 g/mol |

IUPAC Name |

1-(3-pyrrolidin-2-ylpyridin-2-yl)azepane |

InChI |

InChI=1S/C15H23N3/c1-2-4-12-18(11-3-1)15-13(7-5-10-17-15)14-8-6-9-16-14/h5,7,10,14,16H,1-4,6,8-9,11-12H2 |

InChI Key |

MLXHPLPDIPSZHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=CC=N2)C3CCCN3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Pyrrolidin-2-yl)pyridin-2-yl)azepane typically involves multi-step organic reactions. One common method includes the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by the functionalization of preformed pyrrolidine rings . The reaction conditions often involve the use of specific catalysts and reagents to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of 1-(3-(Pyrrolidin-2-yl)pyridin-2-yl)azepane efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(3-(Pyrrolidin-2-yl)pyridin-2-yl)azepane undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine-2-carbaldehyde, while reduction may produce a fully saturated azepane derivative .

Scientific Research Applications

1-(3-(Pyrrolidin-2-yl)pyridin-2-yl)azepane has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme interactions and protein binding.

Medicine: It has potential therapeutic applications due to its biological activity.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(Pyrrolidin-2-yl)pyridin-2-yl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and functional properties:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| 1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane | 243666-15-1 | C₁₁H₁₄F₃N₃ | 245.24 | Diazepane (7-membered, 2 N), CF₃ substitution |

| 1-(3-Methyl-5-vinylpyridin-2-yl)azepane | 1355206-95-9 | C₁₃H₁₈N₂ | 202.30 | Methyl and vinyl substituents on pyridine |

| 2-Pyridin-3-yl-azepane | 130342-99-3 | C₁₁H₁₆N₂ | 176.26 | Simpler pyridine-azepane linkage (no pyrrolidine) |

| 2-[(3,3-Dimethylpiperidin-1-yl)methyl]azepane | N/A | C₁₄H₂₈N₂ | 224.39 | Piperidine substituent with dimethyl groups |

Detailed Comparative Analysis

Electronic and Steric Effects

- The diazepane (two nitrogen atoms) may alter solubility and hydrogen-bonding capacity compared to azepane .

- 1-(3-Methyl-5-vinylpyridin-2-yl)azepane : Methyl and vinyl groups introduce steric bulk and π-electron density. The vinyl group could participate in conjugation or further functionalization, making this compound a versatile intermediate .

- 2-Pyridin-3-yl-azepane : The absence of pyrrolidine reduces steric hindrance, possibly improving accessibility for interactions with flat binding pockets. Simplicity may lower synthetic complexity .

Pharmacokinetic Considerations

- The target compound’s pyrrolidine and azepane rings likely increase lipophilicity (logP ~2–3), favoring blood-brain barrier penetration. In contrast, the CF₃-substituted analog may exhibit higher metabolic stability due to fluorine’s inertness .

- Piperidine-containing analogs (e.g., 2-[(3,3-dimethylpiperidin-1-yl)methyl]azepane) could show enhanced rigidity and altered bioavailability compared to flexible azepane derivatives .

Biological Activity

1-(3-(Pyrrolidin-2-yl)pyridin-2-yl)azepane is a complex organic compound characterized by its unique structural features, which include a seven-membered azepane ring, a pyridine moiety, and a pyrrolidine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development.

Structural Characteristics

The molecular formula of 1-(3-(Pyrrolidin-2-yl)pyridin-2-yl)azepane is , with a molecular weight of approximately 275.39 g/mol. The presence of multiple nitrogen-containing heterocycles suggests significant interactions with biological targets, making it a candidate for various therapeutic applications.

| Structural Feature | Description |

|---|---|

| Azepane Ring | Seven-membered ring structure contributing to flexibility and binding properties |

| Pyridine Moiety | Six-membered aromatic ring that may participate in π-stacking interactions |

| Pyrrolidine Group | Five-membered ring that can influence pharmacokinetics and receptor interactions |

Research indicates that 1-(3-(Pyrrolidin-2-yl)pyridin-2-yl)azepane may interact with various biological targets, including enzymes and receptors involved in neurological disorders. Its potential as an inhibitor of acetylcholinesterase (AChE) has been noted, which is crucial for the treatment of Alzheimer's disease.

Preliminary studies suggest that the compound exhibits moderate inhibitory activity against human AChE with an IC50 value around 1680 nM, and against butyrylcholinesterase (BChE) with an IC50 of approximately 5610 nM . This dual inhibition profile is significant as it may enhance cognitive function by increasing acetylcholine levels in the brain.

Case Studies

- Anti-Alzheimer's Activity : In a study focused on multi-target directed ligands (MTDLs) for Alzheimer's therapy, compounds similar to 1-(3-(Pyrrolidin-2-yl)pyridin-2-yl)azepane demonstrated promising results in inhibiting AChE and BChE. The presence of the pyridine and pyrrolidine groups was essential for their biological activity, suggesting that modifications to these moieties could enhance therapeutic efficacy .

- Inhibition of Fatty Acid Amide Hydrolase (FAAH) : Another study highlighted the potential of this compound to inhibit FAAH, an enzyme involved in endocannabinoid metabolism. Although the activity was weaker compared to AChE inhibition, it suggests a broader pharmacological profile that could be beneficial in pain management and mood regulation .

Synthetic Routes

The synthesis of 1-(3-(Pyrrolidin-2-yl)pyridin-2-yl)azepane typically involves multi-step organic reactions. A general synthetic route may include:

- Formation of the azepane ring through cyclization reactions.

- Introduction of the pyridine and pyrrolidine moieties via nucleophilic substitution or coupling reactions.

- Optimization of reaction conditions to enhance yield and purity.

Comparative Analysis with Related Compounds

Compounds structurally related to 1-(3-(Pyrrolidin-2-yl)pyridin-2-yl)azepane include piperidine and piperazine derivatives, which have been extensively studied for their biological activities.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Piperidine | Six-membered ring | Simpler reactivity; lacks azepane structure |

| Piperazine | Six-membered ring with two nitrogens | Unique pharmacological profiles; often used in antipsychotics |

The uniqueness of 1-(3-(Pyrrolidin-2-yl)pyridin-2-yl)azepane lies in its seven-membered ring structure combined with both pyridine and pyrrolidine groups, providing distinct chemical and biological properties compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.